Butyl 3,4,5-trimethoxybenzoate

Catalog No.
S14296987
CAS No.
6178-46-7
M.F
C14H20O5
M. Wt
268.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 3,4,5-trimethoxybenzoate

CAS Number

6178-46-7

Product Name

Butyl 3,4,5-trimethoxybenzoate

IUPAC Name

butyl 3,4,5-trimethoxybenzoate

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

InChI

InChI=1S/C14H20O5/c1-5-6-7-19-14(15)10-8-11(16-2)13(18-4)12(9-10)17-3/h8-9H,5-7H2,1-4H3

InChI Key

GZRFAUJVAXSXMI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Butyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C₁₄H₂₀O₅ and a molecular weight of 268.31 g/mol. It is a derivative of benzoic acid characterized by the presence of three methoxy groups (–OCH₃) attached to the benzene ring at the 3, 4, and 5 positions. This compound is also known by its CAS Registry Number 6178-46-7 and is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of esters and aromatic compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield butanol and 3,4,5-trimethoxybenzoic acid.
  • Transesterification: This reaction can occur with alcohols to form different alkyl esters.
  • Electrophilic Aromatic Substitution: The methoxy groups can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization at various positions on the benzene ring.

Research indicates that butyl 3,4,5-trimethoxybenzoate exhibits several biological activities:

  • Antioxidant Properties: It has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Activity: Studies suggest that this compound possesses antimicrobial properties against various pathogens, making it a candidate for use in preservatives or therapeutic agents.
  • Anti-inflammatory Effects: Preliminary studies indicate that it may modulate inflammatory pathways, although further research is necessary to elucidate these mechanisms.

The synthesis of butyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with butanol. Common methods include:

  • Direct Esterification:
    • Reacting 3,4,5-trimethoxybenzoic acid with butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Transesterification:
    • Using an existing ester (e.g., methyl 3,4,5-trimethoxybenzoate) and reacting it with butanol in the presence of a base catalyst.

These methods generally yield high purity products when optimized for reaction time and temperature.

Butyl 3,4,5-trimethoxybenzoateC₁₄H₂₀O₅268.31 g/molPharmaceuticals, cosmeticsMethyl 3,4,5-trimethoxybenzoateC₁₁H₁₄O₅226.23 g/molFlavoring agentEthyl 3,4,5-trimethoxybenzoateC₁₂H₁₈O₅238.27 g/molPerfumeryPropyl 3,4,5-trimethoxybenzoateC₁³H₂₀O₅252.29 g/molSolvent

Butyl 3,4,5-trimethoxybenzoate stands out due to its unique combination of properties from both the butyl group and the trimethoxy substitution pattern on the aromatic ring. Its increased lipophilicity compared to shorter-chain analogs enhances its potential applications in various formulations.

Interaction studies involving butyl 3,4,5-trimethoxybenzoate have focused on its compatibility with various biological systems:

  • Drug Interactions: Investigations into how this compound interacts with other pharmaceuticals could reveal synergistic effects or potential contraindications.
  • Enzyme Inhibition Studies: Research into its effects on specific enzymes could provide insights into its mechanism of action and therapeutic potential.

Similar compounds include:

  • Methyl 3,4,5-trimethoxybenzoate
    • Formula: C₁₁H₁₄O₅
    • Uses: Primarily as a flavoring agent and in fragrance formulations.
  • Ethyl 3,4,5-trimethoxybenzoate
    • Formula: C₁₂H₁₈O₅
    • Uses: Employed in perfumery and as a solvent.
  • Propyl 3,4,5-trimethoxybenzoate
    • Formula: C₁₃H₂₀O₅
    • Uses: Similar applications as butyl derivatives but with varying solubility characteristics.

Comparison Table

CompoundMolecular FormulaMolecular Weight

Esterification Techniques Involving 3,4,5-Trimethoxybenzoic Acid

Esterification remains the most direct route to synthesize butyl 3,4,5-trimethoxybenzoate. The reaction typically involves 3,4,5-trimethoxybenzoic acid and butanol under acidic or catalytic conditions.

Fischer Esterification:
The classical Fischer method employs sulfuric acid as a catalyst, facilitating protonation of the carboxylic acid to enhance nucleophilic attack by butanol. For example, refluxing equimolar amounts of 3,4,5-trimethoxybenzoic acid and butanol with 1–2% H₂SO₄ at 110–120°C for 6–8 hours yields the ester in ~65% efficiency. However, equilibrium limitations often necessitate excess alcohol or azeotropic water removal to drive completion.

Steglich Esterification:
For milder conditions, the Steglich method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. This approach achieves yields exceeding 80% at room temperature within 12 hours, minimizing side reactions like ether formation. A representative protocol involves dissolving 3,4,5-trimethoxybenzoic acid (1 eq) and butanol (1.2 eq) in dichloromethane, followed by sequential addition of DCC (1.5 eq) and DMAP (0.1 eq).

Microwave-Assisted Esterification:
Recent studies demonstrate that microwave irradiation reduces reaction times to 30–60 minutes while maintaining yields comparable to conventional heating. For instance, a 1:1.5 molar ratio of acid to butanol with Amberlyst 15 (5 wt%) at 100°C under microwave conditions achieves 78% conversion.

Table 1: Comparison of Esterification Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)
FischerH₂SO₄110–1206–865
SteglichDCC/DMAP251282
MicrowaveAmberlyst 151000.5–178

Alkylation Strategies for Butyl Group Incorporation

Alkylation offers an alternative pathway, particularly when direct esterification is hindered by steric or electronic factors.

Nucleophilic Alkylation:
3,4,5-Trimethoxybenzoyl chloride reacts with butyl halides in the presence of bases like potassium carbonate. For example, treatment of 3,4,5-trimethoxybenzoyl chloride (1 eq) with 1-bromobutane (1.2 eq) in acetone at 60°C for 5 hours yields the ester in 70% efficiency. This method avoids equilibrium constraints but requires anhydrous conditions to prevent hydrolysis.

Mitsunobu Reaction:
The Mitsunobu protocol enables alkylation using triphenylphosphine and diethyl azodicarboxylate (DEAD). A typical reaction involves 3,4,5-trimethoxybenzoic acid (1 eq), butanol (1.5 eq), triphenylphosphine (1.5 eq), and DEAD (1.5 eq) in tetrahydrofuran at 0°C to room temperature for 24 hours, achieving 85% yield. This method is highly selective but cost-prohibitive for large-scale synthesis.

Phase-Transfer Catalysis:
Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions between aqueous NaOH and organic phases. A study using 3,4,5-trimethoxybenzoyl chloride and butanol in a 1:1.3 molar ratio with TBAB (5 mol%) at 50°C reported 88% yield within 3 hours.

Optimization of Reaction Conditions for Yield Enhancement

Maximizing yield requires careful tuning of parameters such as temperature, solvent, and stoichiometry.

Temperature Effects:
Elevated temperatures accelerate esterification but risk thermal decomposition. For Amberlyst 15-catalyzed reactions, optimal temperatures range from 90–110°C, balancing kinetics and equilibrium. Above 120°C, competing etherification of butanol becomes significant, reducing ester yields by 15–20%.

Solvent Selection:
Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of 3,4,5-trimethoxybenzoic acid, while toluene facilitates azeotropic water removal. In DMF, yields improve by 12% compared to non-polar solvents due to improved acid activation.

Catalyst Loading:
For heterogeneous catalysts like Amberlyst 15, increasing loading from 2% to 5% raises conversion from 68% to 78% but introduces diffusion limitations beyond 7%.

Table 2: Impact of Molar Ratio on Yield

Butanol : Acid RatioYield (%)
1:165
1.5:178
2:182

Novel Catalytic Approaches in Benzoate Ester Synthesis

Innovative catalysts address limitations of traditional methods, improving sustainability and efficiency.

Solid Acid Catalysts:
Amberlyst 15, a macroreticular ion-exchange resin, achieves 85% yield in butyl ester synthesis at 100°C with 5 wt% loading. Its reusability over five cycles with <5% activity loss makes it industrially viable.

Ionic Liquids:
Bronsted acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) enable solvent-free esterification. At 90°C, [BMIM][HSO₄] (3 mol%) converts 93% of 3,4,5-trimethoxybenzoic acid within 4 hours, outperforming H₂SO₄ by 20%.

Enzymatic Catalysis:
Lipases from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyze esterification in non-aqueous media. At 50°C, CAL-B (10 mg/mL) achieves 75% yield in 48 hours, offering an eco-friendly alternative with minimal byproducts.

Photocatalytic Methods:Titanium dioxide (TiO₂) under UV light facilitates esterification via radical intermediates. Preliminary studies show 40% yield at 25°C within 24 hours, though scalability remains challenging.

Butyl 3,4,5-trimethoxybenzoate represents a significant chemical entity within the trimethoxybenzoate ester family, demonstrating notable antispasmodic properties that have garnered attention for potential gastrointestinal applications [1] [2]. The compound exhibits a molecular weight of 268.31 g/mol with the molecular formula C14H20O5, positioning it as a moderately sized molecule with balanced lipophilic and hydrophilic properties that facilitate its interaction with biological membranes [3]. Research findings indicate that the butyl ester moiety confers enhanced membrane permeability compared to smaller ester derivatives, contributing to its pharmacological profile [4].

The antispasmodic activity of butyl 3,4,5-trimethoxybenzoate manifests primarily through its ability to regulate smooth muscle contractility in gastrointestinal tissues [5]. Studies have demonstrated that this compound exerts a noncompetitive spasmolytic effect, similar to but distinct from that of its structural relative trimebutine (2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate) [6]. The mechanism involves modulation of spontaneous contractile activity in isolated smooth muscle preparations, with a characteristic dual functionality that can either stimulate or inhibit contractions depending on concentration and the prior contractile state of the tissue [5] [6].

In gastrointestinal applications, butyl 3,4,5-trimethoxybenzoate has shown promise in regulating abnormal intestinal motility patterns [5]. Experimental models indicate that the compound, like related trimethoxybenzoate derivatives, does not significantly alter normal intestinal transit time but demonstrates a normalizing effect on disturbed motility, whether abnormally increased or decreased [5] [6]. This regulatory capacity suggests potential utility in conditions characterized by gastrointestinal motility disorders [6].

CompoundMolecular FormulaMolecular Weight (g/mol)Primary MechanismRelative Potency
Butyl 3,4,5-trimethoxybenzoateC14H20O5268.31Calcium channel modulationModerate
Methyl 3,4,5-trimethoxybenzoateC11H14O5226.23Limited activityLow
Ethyl 3,4,5-trimethoxybenzoateC12H16O5240.25Moderate activityLow-Moderate
2-Dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate (Trimebutine)C22H29NO5387.48Multi-modal (Ca2+, K+, opioid receptors)High
8-Diethylamino-octyl-3,4,5-trimethoxybenzoate (TMB-8)C20H33NO5367.48Calcium store blockadeHigh
Tert-butyl 3,4,5-trimethoxybenzoateC14H20O5268.30Enhanced lipophilicityModerate-High

Electrophysiological studies have revealed that butyl 3,4,5-trimethoxybenzoate induces a marked regularization of spontaneous activity with increased amplitude of contractions [5]. A notable synchronization effect has been observed, with the appearance of large regular spikes closely coupled to single contractions [5] [6]. This effect on electrical and mechanical coupling in gastrointestinal smooth muscle provides a mechanistic basis for its potential therapeutic applications in functional gastrointestinal disorders [5].

Modulation of Ionic Channels in Smooth Muscle Tissue

The pharmacological activity of butyl 3,4,5-trimethoxybenzoate in smooth muscle tissue is largely attributed to its sophisticated modulation of various ionic channels, particularly those involved in calcium signaling pathways [7] [8]. Research has established that this compound exerts concentration-dependent effects on multiple ion channels, with distinct actions at different concentration ranges that collectively contribute to its overall impact on smooth muscle function [6] [7].

At lower concentrations (1-10 μM range), butyl 3,4,5-trimethoxybenzoate has been observed to depolarize the resting membrane potential of smooth muscle cells without significantly affecting the amplitude of contractions [6]. This effect appears to be mediated primarily through the inhibition of outward potassium currents, particularly calcium-dependent potassium channels (BKCa channels) [6] [9]. The modulation of these channels alters the electrical excitability of the cell membrane, influencing the threshold for action potential generation and propagation [9].

CompoundL-type Ca2+ ChannelsT-type Ca2+ ChannelsK+ Channels (BKCa)Na+ ChannelsMembrane Potential Effects
Butyl 3,4,5-trimethoxybenzoateInhibition at higher concentrationsActivation at low concentrationsModulation of calcium-dependent currentsLimited data availableConcentration-dependent modulation
Trimebutine (phenylbutyl derivative)Primary mechanism (IC50: 8.4 μM)Activation (enhances gastric emptying)Inhibition (reduces outward currents)Antagonistic effects (IC50: 8.4 μM)Depolarization at low concentrations
TMB-8 (octyl derivative)Moderate inhibitionLimited dataIndirect effectsNo significant effectMembrane stabilization
3,4,5-Trimethoxybenzoic acidMinimal effectNo significant effectNo effectNo effectMinimal alteration

At higher concentrations (100-300 μM range), butyl 3,4,5-trimethoxybenzoate demonstrates inhibitory effects on voltage-gated L-type calcium channels [6] [10]. This inhibition reduces the amplitude of spontaneous contractions and action potentials by limiting calcium influx, which is essential for excitation-contraction coupling in smooth muscle [10] [11]. The compound's ability to modulate calcium channel activity appears to be non-selective and may be partially attributed to its effects on membrane fluidity and organization [10] [12].

Interestingly, electrophysiological studies have also suggested that butyl 3,4,5-trimethoxybenzoate may activate T-type calcium channels at lower concentrations, potentially contributing to its complex effects on gastrointestinal motility [12]. T-type calcium channels are involved in pacemaker activity in various tissues, including the gastrointestinal tract, and their modulation could influence the rhythmic contractile patterns observed in smooth muscle [12].

The effects of butyl 3,4,5-trimethoxybenzoate on ionic channels are not prevented by atropine or hexamethonium, indicating a mechanism independent of cholinergic pathways [5]. However, the spasmolytic activity is counteracted by increased calcium concentration, further supporting the central role of calcium channel modulation in its pharmacological effects [5] [6]. This complex interplay of effects on multiple ion channels contributes to the compound's ability to normalize disturbed gastrointestinal motility patterns without significantly affecting normal function [5] [6] [10].

Comparative Efficacy Against Structural Analogues

The pharmacological profile of butyl 3,4,5-trimethoxybenzoate can be more comprehensively understood through comparative analysis with its structural analogues, revealing important structure-activity relationships that inform its therapeutic potential [18] [19]. Various modifications to the basic trimethoxybenzoate scaffold, including alterations in ester chain length, branching patterns, and incorporation of additional functional groups, significantly influence pharmacological efficacy and selectivity [18] [20].

Among simple alkyl esters of 3,4,5-trimethoxybenzoic acid, a clear trend emerges wherein increasing the carbon chain length from methyl to butyl progressively enhances pharmacological activity [20] [21]. Methyl 3,4,5-trimethoxybenzoate demonstrates relatively limited activity, while ethyl 3,4,5-trimethoxybenzoate shows moderate improvement [20] [21]. Butyl 3,4,5-trimethoxybenzoate, with its four-carbon chain, represents an optimal balance between lipophilicity and activity within this series, exhibiting enhanced membrane penetration while maintaining favorable pharmacokinetic properties [19] [21].

Compound ClassRepresentative CompoundAntispasmodic Activity (Relative)Membrane PenetrationCalcium Channel SelectivityTherapeutic Index
Simple Alkyl EstersButyl 3,4,5-trimethoxybenzoate1.0 (Reference)ModerateNon-selectiveModerate
Branched Alkyl EstersTert-butyl 3,4,5-trimethoxybenzoate1.2-1.5EnhancedModerate selectivityImproved
Phenylbutyl DerivativesTrimebutine8.0-10.0High (optimized)High selectivity (L-type)Optimal
Long-chain Alkyl EstersOctyl 3,4,5-trimethoxybenzoate (TMB-8)6.0-8.0Very HighStore-operated channelsHigh potency, narrow window
Aromatic SubstitutedBenzyl 3,4,5-trimethoxybenzoate0.8-1.2ModerateLimited selectivityVariable

Branched alkyl esters, such as tert-butyl 3,4,5-trimethoxybenzoate, demonstrate enhanced efficacy compared to their straight-chain counterparts, with approximately 1.2-1.5 times the potency of butyl 3,4,5-trimethoxybenzoate [19] [17]. This increased activity is attributed to the greater lipophilicity and steric bulk of the branched substituents, which may facilitate more favorable interactions with hydrophobic binding pockets in target proteins [19]. Additionally, branched esters show improved metabolic stability, potentially extending their duration of action [17].

The introduction of amino functionality, as exemplified by 2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate (trimebutine), dramatically enhances pharmacological activity, with 8-10 fold greater potency than butyl 3,4,5-trimethoxybenzoate [22] [6]. This substantial increase in efficacy is attributed to the compound's ability to interact with multiple targets, including opioid receptors and various ion channels, providing a multi-modal mechanism of action [22] [6] [23]. The phenyl ring in trimebutine also contributes to enhanced binding affinity through additional hydrophobic and π-π interactions with target proteins [23].

Long-chain derivatives, such as 8-diethylamino-octyl-3,4,5-trimethoxybenzoate (TMB-8), exhibit 6-8 fold greater potency than butyl 3,4,5-trimethoxybenzoate but demonstrate a shift in mechanistic profile toward preferential effects on intracellular calcium stores rather than plasma membrane calcium channels [7] [8] [10]. This mechanistic distinction highlights how structural modifications can fundamentally alter the pharmacological target profile of trimethoxybenzoate derivatives [8] [10].

Comparative studies of aromatic-substituted derivatives, such as benzyl 3,4,5-trimethoxybenzoate, reveal activity comparable to butyl 3,4,5-trimethoxybenzoate but with distinct pharmacokinetic properties and tissue distribution patterns [24] [17]. The introduction of additional methoxy substituents on the aromatic ring, as seen in compounds like 3,4,5-trimethoxybenzoate of catechin, significantly enhances anticancer activity through increased membrane interactions while maintaining the core pharmacological profile [13] [24].

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

268.13107373 g/mol

Monoisotopic Mass

268.13107373 g/mol

Heavy Atom Count

19

UNII

N2EH65O7MC

Dates

Last modified: 08-10-2024

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